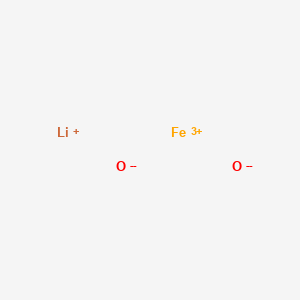
2-Cyclohexene-1-carbonitrile
Overview
Description
2-Cyclohexene-1-carbonitrile, also known as CHC, is a cyclic organic compound with the chemical formula C7H9N. It is a colorless liquid with a faint odor and is widely used in scientific research applications. CHC is a versatile compound that has been used in various fields, including organic chemistry, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 2-Cyclohexene-1-carbonitrile is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property of 2-Cyclohexene-1-carbonitrile has been exploited in the synthesis of various compounds, such as amino acids and peptides.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Cyclohexene-1-carbonitrile have not been extensively studied. However, it has been reported to exhibit cytotoxicity against various cancer cell lines. 2-Cyclohexene-1-carbonitrile has also been reported to inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Cyclohexene-1-carbonitrile in lab experiments include its high reactivity, versatility, and ease of synthesis. 2-Cyclohexene-1-carbonitrile is also relatively inexpensive and readily available. However, the limitations of using 2-Cyclohexene-1-carbonitrile include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of 2-Cyclohexene-1-carbonitrile in scientific research. One potential direction is the development of new synthetic methodologies using 2-Cyclohexene-1-carbonitrile as a building block. Another potential direction is the exploration of the therapeutic potential of 2-Cyclohexene-1-carbonitrile and its derivatives. Finally, the use of 2-Cyclohexene-1-carbonitrile in material science and nanotechnology is an area of growing interest.
Conclusion:
In conclusion, 2-Cyclohexene-1-carbonitrile is a versatile compound that has been widely used in scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various compounds, and its potential therapeutic applications make it an attractive target for drug development. However, the potential toxicity of 2-Cyclohexene-1-carbonitrile highlights the need for careful handling and disposal in lab experiments.
Synthesis Methods
The synthesis of 2-Cyclohexene-1-carbonitrile involves the reaction of cyclohexene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes hydrolysis to yield 2-Cyclohexene-1-carbonitrile. The yield of 2-Cyclohexene-1-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
2-Cyclohexene-1-carbonitrile has been widely used in scientific research applications due to its unique chemical properties. It is a versatile compound that has been used in organic chemistry as a building block for the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. 2-Cyclohexene-1-carbonitrile has also been used in medicinal chemistry as a starting material for the synthesis of drugs with potential therapeutic applications.
properties
IUPAC Name |
cyclohex-2-ene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBSKNMMFNYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926753 | |
| Record name | Cyclohex-2-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexene-1-carbonitrile | |
CAS RN |
13048-17-4 | |
| Record name | 2-Cyclohexene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohex-2-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)

